

Application Notes and Protocols for Long-Term In Vivo Experiments with Crenigacestat

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Compound of Interest

Compound Name:	Crenigacestat
Cat. No.:	B606810

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the long-term in vivo administration of **Crenigacestat** (LY3039478), a potent, orally bioavailable inhibitor of Notch/γ-secretase.[1][2][3][4] The following protocols are intended to facilitate the design and execution of preclinical studies evaluating the efficacy and safety of **Crenigacestat** in various disease models.

Mechanism of Action

Crenigacestat is a small molecule inhibitor that targets the γ-secretase complex, an intramembrane protease.[5] By inhibiting γ-secretase, **Crenigacestat** prevents the cleavage of the Notch receptor, which in turn blocks the release of the Notch Intracellular Domain (NICD). [2] The translocation of NICD to the nucleus and subsequent activation of downstream target genes, such as HES1, is thereby inhibited.[6] This disruption of the Notch signaling pathway can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth in Notch-dependent cancers.[1][3] Deregulated Notch signaling is implicated in a variety of malignancies, making it a key therapeutic target.[5][7]

Quantitative Data Summary

The following tables summarize key quantitative data for **Crenigacestat** from preclinical and clinical studies.

Table 1: Preclinical In Vivo Efficacy of **Crenigacestat**

Animal Model	Cancer Type	Dosing Schedule	Administration Route	Key Outcomes
NOD-scid IL2R null mice with 769-P xenografts	Clear Cell Renal Cell Carcinoma (CCRCC)	8 mg/kg, three times a week	Oral gavage	Significantly increased survival and delayed tumor growth. [1] [4]
CD1 immunodeficient nude female mice with iCCA	Intrahepatic Cholangiocarcinoma (iCCA)	Not specified	Not specified	Significantly inhibited Notch pathway and tumor growth. [2]
PDX				
FVB/N mice (hydrodynamic model)	Intrahepatic Cholangiocarcinoma (iCCA)	8 mg/kg, every two days for 3 weeks	Oral gavage	Reduced peritumoral liver fibrosis. [1]

Table 2: Pharmacokinetic Parameters of **Crenigacestat**

Species	Oral Bioavailability (%F)	Clearance (CL)	Volume of Distribution (VDss)
Mice	65%	41 mL/min/kg	3.8 L/kg
Rats	65%	98 mL/min/kg	4.9 L/kg
Dogs	67%	3.8 mL/min/kg	1.4 L/kg

Table 3: Clinical Dosing of **Crenigacestat**

Study Population	Cancer Type	Dosing Schedule	Administration Route	Recommended Phase 2 Dose
Japanese patients	Advanced Solid Tumors	25 mg or 50 mg, three times a week (TIW)	Oral	50 mg TIW[5][8]
Patients with relapsed/refractory NHL or CLL	Non-Hodgkin Lymphoma (NHL), Chronic Lymphocytic Leukemia (CLL)	50 mg, three times a week (TIW)	Oral	50 mg TIW[7]
Patients with advanced/metastatic solid tumors	Various	25 mg or 50 mg TIW in combination with chemotherapy	Oral	50 mg TIW with gemcitabine/cisplatin[9][10]

Experimental Protocols

Protocol 1: Long-Term Crenigacestat Treatment in a Xenograft Mouse Model

This protocol details the long-term administration of **Crenigacestat** in a subcutaneous xenograft model.

1. Materials:

- **Crenigacestat (LY3039478)**
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- Appropriate cancer cell line for xenograft
- Immunocompromised mice (e.g., NOD-scid IL2R null or CD1 nude mice, 4-6 weeks old)
- Sterile syringes and oral gavage needles (20-22 gauge, 1-1.5 inches with a rounded tip)
- Calipers for tumor measurement

- Animal scale

2. Vehicle Preparation:

- To prepare a 1 mg/mL solution as an example:
 - Dissolve **Crenigacestat** in DMSO to create a stock solution.
 - Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.
 - The final formulation should be prepared fresh before each use and sonicated if necessary to ensure a homogenous suspension.

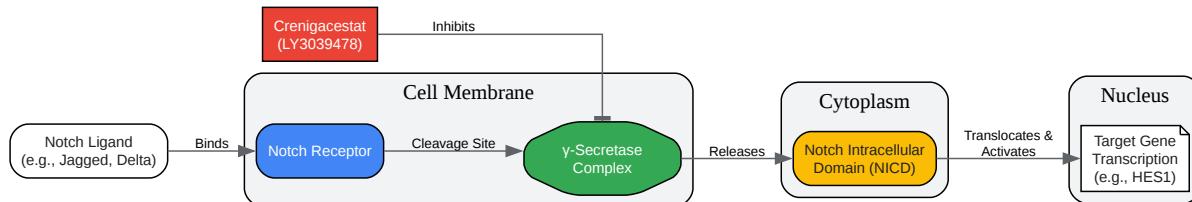
3. Experimental Procedure:

- Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.
- Animal Grouping: Randomize mice into treatment and vehicle control groups (n=6-10 mice per group).
- Dosing:
 - Administer **Crenigacestat** at a dose of 8 mg/kg via oral gavage.
 - The dosing frequency should be three times per week (e.g., Monday, Wednesday, Friday) or every two days.
- Long-Term Monitoring:
 - Tumor Growth: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

- Clinical Observations: Monitor animals daily for any signs of distress, such as changes in posture, activity, or grooming. Note any gastrointestinal issues like diarrhea, which can be a side effect of Notch inhibitors.
- Endpoint Analysis:
 - Continue the experiment for a predetermined period or until tumors in the control group reach the maximum allowed size.
 - At the endpoint, euthanize the mice and collect tumors and other relevant tissues (e.g., liver, spleen) for further analysis.
 - Pharmacodynamic Analysis: Analyze tumor tissue for the inhibition of Notch signaling by measuring the levels of NICD and HES1 via Western blot or immunohistochemistry.
 - Histopathology: Perform H&E staining on tissues to assess for any treatment-related toxicities.

Visualizations

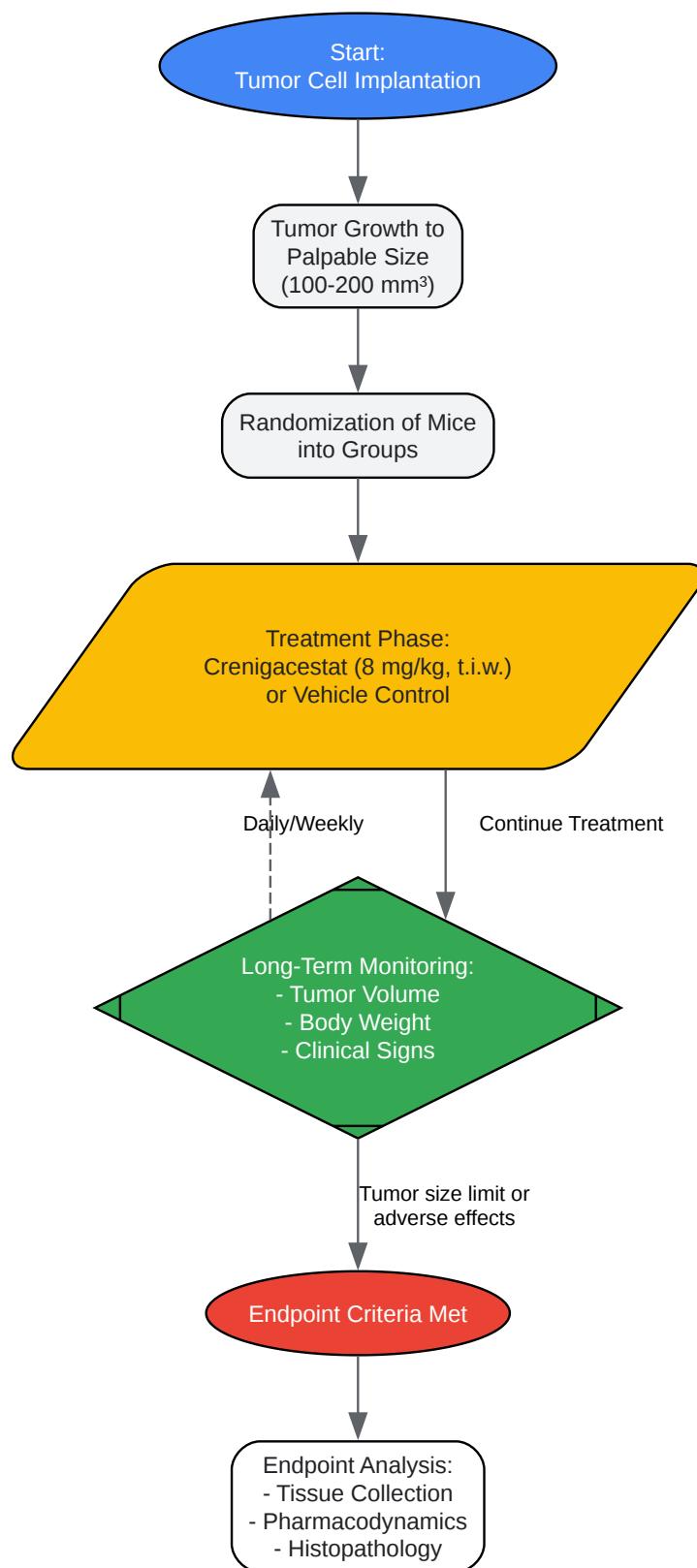
Signaling Pathway Diagram



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Caption: Mechanism of action of **Crenigacestat** in the Notch signaling pathway.

Experimental Workflow Diagram

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Caption: Experimental workflow for a long-term **in vivo Crenigacestat** study.

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